5-(tert-Butyldimethylsilyloxy)-1H-indole

Photochromic Materials FRET Probes Diheteroarylethene Synthesis

Unprotected 5-hydroxyindole causes O-alkylation side reactions during C3 functionalization. 5-(tert-Butyldimethylsilyloxy)-1H-indole eliminates this: • Enables clean Pd-catalyzed C3 coupling via organozinc intermediates in good to excellent yields without competing O-functionalization. • TBDMS ether cleaved selectively (Cs₂CO₃ in DMF-H₂O, rt) while alkyl TBS, Cbz, and THP ethers remain intact for orthogonal deprotection sequences. • Stable solid (mp 60-62°C), ≥98% purity, shipped ambient from BenchChem.

Molecular Formula C14H21NOSi
Molecular Weight 247.41 g/mol
CAS No. 106792-38-5
Cat. No. B034188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(tert-Butyldimethylsilyloxy)-1H-indole
CAS106792-38-5
Molecular FormulaC14H21NOSi
Molecular Weight247.41 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)NC=C2
InChIInChI=1S/C14H21NOSi/c1-14(2,3)17(4,5)16-12-6-7-13-11(10-12)8-9-15-13/h6-10,15H,1-5H3
InChIKeyLUUANNCTVICLCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(TBDMS-oxy)-1H-indole: Procurement Specs & Benchmarks


5-(tert-Butyldimethylsilyloxy)-1H-indole (CAS 106792-38-5) is a 5-hydroxyindole derivative protected at the phenolic oxygen with a tert-butyldimethylsilyl (TBDMS/TBS) group [1]. This silyl ether-protected indole serves as a protected synthetic intermediate in multi-step organic syntheses, particularly in medicinal chemistry and materials science applications requiring selective manipulation of the indole scaffold . With a molecular formula of C14H21NOSi and molecular weight of 247.41 g/mol, the compound exhibits a melting point of 60–62°C and a boiling point of 318.8°C at 760 mmHg, making it a stable, readily handled solid under standard laboratory storage conditions [1]. The TBDMS group provides orthogonal protection to the 5-hydroxy position while leaving the indole NH and other reactive sites accessible for further functionalization.

Why 5-(TBDMS-oxy)indole Outperforms Alternatives


Substituting 5-(tert-butyldimethylsilyloxy)-1H-indole with unprotected 5-hydroxyindole or indoles bearing alternative protecting groups introduces substantial synthetic risk. Unprotected 5-hydroxyindole exhibits competing nucleophilicity at the phenolic oxygen, leading to undesired O-alkylation or O-acylation side reactions during subsequent C–C bond formation or functionalization steps [1]. N-protected analogs such as N-Boc-5-hydroxyindole or indoles with alternative silyl ethers (e.g., TMS, TES, TIPS, TBDPS) differ markedly in their stability profiles under acidic, basic, and fluoride-mediated conditions, directly affecting reaction yields, purification complexity, and the feasibility of orthogonal deprotection strategies in complex synthetic sequences [1]. The following evidence demonstrates that the specific steric and electronic properties of the TBDMS group at the 5-position of indole confer measurable advantages that cannot be assumed for other protecting group choices.

Evidence: TBDMS-Indole vs. Protecting Group Strategies


TBDMS vs. BOC Protection for Diheteroarylethenes

In a comparative study on the synthesis of indole-containing diheteroarylethenes for photochromic FRET (pcFRET) applications, the TBDMS protection strategy was demonstrated to be superior to BOC protection for derivatization at the indole N-atom, producing higher yields in the overall synthetic sequence [1]. The BOC-protected derivatives additionally introduced unfavorable alterations to the optical properties of the final photochromic compounds [1].

Photochromic Materials FRET Probes Diheteroarylethene Synthesis

Selective Aryl TBS Ether Deprotection

A mild and efficient method for aryl tert-butyldimethylsilyl (TBS) ether deprotection using cesium carbonate in DMF–H2O at room temperature yields the corresponding phenols in excellent yields [1]. Critically, these conditions enable selective cleavage of aryl TBS-protected phenols in the presence of alkyl TBS ethers, phenyloxycarbonyl (Cbz) groups, and tetrahydropyranyl (THP)-protected alcohols [1].

Protecting Group Chemistry Orthogonal Deprotection Phenol Synthesis

Intermediate Stability Profile of TBDMS

Silyl protecting groups span a continuum of steric bulk and hydrolytic stability. TMS and TES groups provide minimal steric shielding and are rapidly cleaved under mild acidic or aqueous workup conditions, often prematurely exposing the hydroxyl group during multi-step sequences [1]. In contrast, TBDPS and TIPS groups offer substantially greater steric protection and require harsh fluoride sources (e.g., TBAF) for extended periods to achieve full deprotection, risking undesired side reactions with base- or fluoride-sensitive functionality [1]. TBDMS occupies an intermediate position: sufficient steric bulk to survive aqueous workup, mild acid, and chromatographic purification, yet readily cleaved with fluoride under controlled conditions [1].

Silyl Protecting Groups Hydroxyl Protection Organic Synthesis Strategy

TBDMS Blocks Undesired Phenolic O-Functionalization

Unprotected 5-hydroxyindole introduces a competing nucleophilic site at the phenolic oxygen, which participates in O-alkylation, O-acylation, or undesired cross-coupling under conditions intended for C–C bond formation at the indole C3 position or N1 derivatization . Protection of the 5-hydroxy group as the TBDMS ether eliminates this competing reactivity pathway. Synthetic protocols using 5-TBDMS-indole as a protected intermediate have demonstrated efficient palladium-catalyzed coupling with heteroaryl halides yielding products in good to excellent yields, underscoring the practical value of this protecting group in enabling clean, high-yielding transformations .

Indole Functionalization Regioselective Synthesis Palladium-Catalyzed Coupling

Best-Fit Applications for 5-(TBDMS-oxy)indole


Photochromic Diheteroarylethenes for FRET Biosensors

In the synthesis of asymmetric indole-containing diheteroarylethenes, TBDMS protection at the 5-position of the indole ring yields superior overall synthetic outcomes compared to BOC protection strategies [1]. The TBDMS-protected indole intermediate enables efficient N-derivatization without compromising the photochromic properties of the final material—a critical advantage for pcFRET probe development. Researchers building photochromic FRET acceptors or molecular photoswitches should select 5-(tert-butyldimethylsilyloxy)-1H-indole over N-Boc-protected alternatives to maximize synthetic yield and preserve optical performance [1].

Staged Deprotection in Indole Alkaloid Total Synthesis

For complex natural product or medicinal chemistry campaigns requiring sequential unveiling of functional groups, 5-(tert-butyldimethylsilyloxy)-1H-indole provides an aryl TBS ether that can be selectively cleaved under mild conditions (Cs2CO3 in DMF–H2O, room temperature) while leaving alkyl TBS ethers, Cbz groups, and THP ethers intact [1]. This orthogonal deprotection capability enables synthetic sequences where the 5-hydroxy group is revealed at a precise stage without disturbing other protecting groups elsewhere in the molecule. Researchers planning convergent or late-stage functionalization strategies will benefit from this compound's compatibility with orthogonal protecting group schemes [1].

C3-Functionalized Indole Libraries via Pd Coupling

The TBDMS-protected 5-hydroxyindole scaffold enables clean palladium-catalyzed coupling at the indole C3 position via organozinc intermediates, yielding heteroaryl-coupled products in good to excellent yields without competing O-functionalization side reactions [1]. For medicinal chemistry groups synthesizing focused libraries of C3-arylated indole derivatives, procurement of 5-(tert-butyldimethylsilyloxy)-1H-indole eliminates the in-house protection step and ensures that the 5-hydroxy group remains masked throughout the coupling sequence, thereby improving reaction throughput and reducing purification complexity [1].

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